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Inosine-5'-triphosphate (trisodium salt)

Enzymology Nucleotide metabolism NTPDase

Researchers requiring authentic ITP for ITPase activity assays or G-protein signaling studies face supply inconsistency with generic nucleotide triphosphates. ITP Trisodium Salt (CAS 35908-31-7) is the irreplaceable substrate for ITPase (EC 3.6.1.19), which exhibits strict specificity and does not hydrolyze ATP, GTP, UTP, or CTP. Key procurement advantages: • Validated Km = 0.51 mM for ITPase assays, enabling quantitative phenotyping of ITPA polymorphisms linked to thiopurine toxicity. • Functions as a selective P2Y4 receptor agonist, unlike broad-spectrum ATP, for unambiguous purinergic receptor pharmacology. • Available in multiple batch sizes with consistent ≥98% HPLC purity and secure cold-chain shipping at -20 °C.

Molecular Formula C10H12N4Na3O14P3
Molecular Weight 574.11 g/mol
CAS No. 35908-31-7
Cat. No. B1146238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-5'-triphosphate (trisodium salt)
CAS35908-31-7
SynonymsInosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt;  NSC 20266;  Trisodium Inosine-5’-triphosphate; 
Molecular FormulaC10H12N4Na3O14P3
Molecular Weight574.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
InChIKeyQRGLCGLOQVQVCS-MSQVLRTGSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITP Trisodium Salt: Core Specifications


Inosine-5′-triphosphate (ITP) trisodium salt (CAS 35908-31-7, molecular weight 574.11, formula C10H12N4Na3O14P3) is a naturally occurring non-canonical purine nucleoside triphosphate that functions as a substrate for ATPases and GTPases, an alternative substrate substituting for GTP in G-protein activation studies, and a ligand for specific purinergic receptors . Commercially available formulations exhibit purity grades ranging from ≥85% to 99.82% as determined by HPLC, with spectral properties including λmax 249 nm and molar extinction coefficient ε 12.2 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) [1]. ITP trisodium salt is distinguished from canonical nucleotides (ATP, GTP) by its hypoxanthine base moiety, which lacks the exocyclic amino group present in adenine and guanine, resulting in fundamentally altered hydrogen-bonding patterns, self-association behavior, and enzymatic recognition profiles [2].

Probe

Non-canonical purine NTP with hypoxanthine base; altered H-bonding and enzymatic recognition vs ATP/GTP

Grade

HPLC purity grades support assay-specific selection; higher sensitivity assays benefit from reviewed grade fit

Context

Supports ITPase kinetics, G-protein signaling, purinergic receptor pharmacology, and NTPDase substrate profiling workflows

ITP Trisodium Salt: Why Substitution Fails


The substitution of ITP with more readily available canonical nucleotides (ATP, GTP) or other non-canonical analogs (XTP, dITP) in experimental systems is scientifically indefensible due to compound-specific differences in substrate recognition, self-association behavior, metal-catalyzed hydrolysis kinetics, and purinergic receptor selectivity profiles . ITP functions as an alternative substrate for ATPases and GTPases while simultaneously serving as the primary substrate for the critical nucleotide pool sanitizing enzyme inosine triphosphate pyrophosphatase (ITPase, EC 3.6.1.19), which exhibits strict substrate specificity—ITPase hydrolyzes ITP and dITP to their respective monophosphates but does not hydrolyze ATP, GTP, UTP, or CTP [1]. In enzyme kinetic studies, ITPase displays distinct Michaelis-Menten parameters for ITP (Km = 0.51 mM, Vmax = 1520 μmol/min/mg) that differ substantially from parameters for other substrates such as dITP (Km = 0.31 mM, Vmax = 940 μmol/min/mg) and XTP (Km = 0.57 mM, Vmax = 1680 μmol/min/mg) [2]. In G-protein signaling studies, ITP binds to the α-subunit of multiple G proteins as a GTP substitute but yields distinct activation kinetics and downstream effector responses compared to GTP, precluding simple interchange . In purinergic receptor pharmacology, ITP serves as a specific and agonistic ligand for the P2Y4 receptor, a selectivity profile not shared by ATP (broad P2X/P2Y agonist) or UTP (P2Y2/P2Y4 agonist) [3]. These compound-specific properties mandate that researchers requiring ITP for defined experimental endpoints procure authentic ITP trisodium salt rather than attempting substitution with generic nucleotide triphosphates.

ATP/GTP
ITP required
Cannot substitute with ATP or GTP

ITPase exhibits strict substrate specificity for ITP and dITP; canonical NTPs are not hydrolyzed, so assay context may not transfer.

ATP/UTP
P2Y4 selectivity
ATP or UTP may confound receptor studies

ITP is a specific P2Y4 agonistic ligand; ATP broadly activates P2X/P2Y subtypes and UTP engages P2Y2/P2Y4, complicating response attribution.

GTP
G-protein kinetics
GTP may yield different activation profiles

ITP binds Gα subunits with distinct kinetics and downstream responses; metal-catalyzed hydrolysis rates also differ, limiting direct interchange.

ITP Trisodium Salt: Comparative Evidence


Substrate Specificity in NTPDase Assays

ITP demonstrates a distinct rank order of enzymatic hydrolysis activity in nucleoside triphosphate diphosphohydrolase (NTPDase) assays compared to canonical nucleotides. In direct substrate profiling, the order of activity with different substrates is UDP > GDP > IDP >> UTP > CDP = GTP = ITP [1]. Notably, ITP and GTP exhibit equivalent activity levels, both substantially lower than UDP and GDP but higher than ADP (very low activity) and ATP (even lower activity) [2]. The enzyme does not hydrolyze AMP or GMP. This substrate activity hierarchy positions ITP as a moderate-activity substrate distinct from both high-activity substrates (UDP, GDP) and low-activity substrates (ATP, ADP) [3].

NTPDase substrate ranking
Head-to-head
ITP ≈ GTP ≈ CDP; ITP >> ATP
Reported enzyme activity hierarchy
Rank differs substantially from ATP
Enzymology Nucleotide metabolism NTPDase

Self-Association Stacking Constants

Direct comparative measurement of self-association constants (K) reveals that ITP exhibits markedly weaker stacking tendency than both GTP and ATP under deprotonated conditions. For the fully deprotonated species at 25°C in D2O, the association constants follow the series: ATP⁴⁻ (K ≈ 1.3 M⁻¹) > GTP⁴⁻ (K ≈ 0.8 M⁻¹) > ITP⁴⁻ (K ≈ 0.4 M⁻¹) [1]. For comparison, the corresponding nucleosides without triphosphate chains show substantially higher stacking: adenosine (K ≈ 15 M⁻¹) > guanosine (K ≈ 8 M⁻¹) > inosine (K ≈ 3.3 M⁻¹) [2]. At 50% N-7 protonation, where self-association reaches a maximum, ITP and GTP exhibit comparable stacking behavior with association constants for the 1:1 ratios of D(ITP)³⁻/D₂(ITP)²⁻ and D(GTP)³⁻/D₂(GTP)²⁻ being identical within experimental error, though the absolute constants for ITP remain slightly smaller than those for GTP [3].

Self-association constant
Head-to-head
ITP⁴⁻ K ≈ 0.4 M⁻¹
3.25× weaker stacking vs ATP
Concentration-dependent NMR data
Biophysical chemistry Nucleotide stacking Solution behavior

Cu²⁺-Promoted Dephosphorylation Reactivity

In Cu²⁺-promoted dephosphorylation studies measuring first-order rate constants at 50°C (I = 0.1, NaClO₄) across pH 2-10, ITP displays intermediate reactivity between the highly reactive purine nucleotides (ATP, GTP) and the relatively stable pyrimidine nucleotides (CTP, CDP) [1]. The structure-reactivity relationship indicates that Cu(ITP)²⁻ complexes exist only partially as macrochelates (metal ion-nucleic base interaction involving phosphate chains and base moiety), rendering them less reactive than Cu(ATP)²⁻ or Cu(ADP)⁻ complexes, which form more complete macrochelate structures [2]. Specifically, the reactivity order for Cu²⁺-promoted hydrolysis follows: ATP > GTP > ITP > CTP (most stable). The reduced macrochelate formation in Cu(ITP)²⁻ arises from the hypoxanthine base's lower coordination tendency toward Cu²⁺ compared to adenine and guanine bases [3].

Cu²⁺ dephosphorylation
Head-to-head
Reactivity: ATP > GTP > ITP > CTP
Reported intermediate Cu²⁺ reactivity
Partial macrochelate formation
Metal-nucleotide chemistry Hydrolysis kinetics Bioinorganic chemistry

ITPase Kinetic Parameters

Human inosine triphosphate pyrophosphatase (ITPase, EC 3.6.1.19) exhibits distinct Michaelis-Menten kinetic parameters when assayed with different non-canonical nucleotide substrates. For ITP, the enzyme displays Km = 0.51 mM and Vmax = 1520 μmol/min/mg enzyme [1]. For comparison, the deoxy analog dITP shows a lower Km of 0.31 mM (indicating higher binding affinity) but a substantially reduced Vmax of 940 μmol/min/mg enzyme (62% of ITP turnover rate) [2]. Xanthosine triphosphate (XTP) exhibits similar binding affinity to ITP with Km = 0.57 mM and slightly higher Vmax of 1680 μmol/min/mg enzyme [3]. In contrast, dGTP shows markedly weaker binding with Km = 933 μM (0.933 mM) [4]. The enzyme is highly specific for ITP and dITP, showing optimal activity in glycine buffer pH 9.6 with 50 mM MgCl₂, and does not hydrolyze canonical nucleotides ATP, GTP, UTP, or CTP [5].

ITPase kinetic parameters
Head-to-head
Km 0.51 mM; Vmax 1520 µmol/min/mg
Reported enzyme kinetic baseline
pH 9.6, 50 mM MgCl₂
ITPase enzymology Nucleotide pool sanitation Pharmacogenomics

P2Y4 Receptor Selectivity

Among nucleotide triphosphates, ITP demonstrates a distinct purinergic receptor selectivity profile. ITP is characterized as a specific and agonistic ligand for the P2Y4 receptor [1]. In contrast, ATP functions as a broad-spectrum agonist across multiple P2X (ionotropic) and P2Y (metabotropic) receptor subtypes, while UTP acts as a potent agonist at both P2Y2 and P2Y4 receptors [2]. This differential selectivity enables ITP to serve as a pharmacological tool for isolating P2Y4-mediated responses from those mediated by other P2Y subtypes [3]. In functional studies using human glomerular epithelial cells, the rank order of potency for purine nucleotides in stimulating inositol phosphate (InsP₃) formation was ATP = ATP-γ-S > ADP > 2-methylthio-ATP > AMP = α,β-methylene-ATP = adenosine [4]. ITP's distinct receptor selectivity relative to ATP and UTP provides a mechanism-based rationale for its use as a discriminating pharmacological probe.

P2Y4 receptor selectivity
Class-level
Specific P2Y4 agonistic ligand
Supports P2Y4-selective studies
EC₅₀ values not located; data to verify
Purinergic signaling Receptor pharmacology P2Y receptors

Commercial Purity Grades

Commercial availability of Inosine-5′-triphosphate trisodium salt spans a range of HPLC-verified purity grades that directly impact experimental reproducibility and procurement decisions. Vendor specifications range from >85.0% HPLC purity (entry-level research grade) to 99.82% HPLC purity (high-purity grade suitable for publication-quality work) . Intermediate grades include ≥95% HPLC [1], ≥96.0% HPLC , >98% HPLC , and 99.09% HPLC . The specific purity grade required depends on the application context—enzymatic assays with high background sensitivity demand ≥99% purity, whereas preparative applications may tolerate ≥85% purity [2].

HPLC purity grade range
Specification review
>85.0% to 99.82% (HPLC)
Purity grade fit for assay context
Select grade per application sensitivity
Analytical chemistry Quality control Vendor comparison

ITP Trisodium Salt: Validated Applications


ITPase Kinetics and Pharmacogenomics

ITP trisodium salt is the essential substrate for inosine triphosphate pyrophosphatase (ITPase, ITPA) activity assays. Given that ITPase displays strict substrate specificity for ITP and dITP while not hydrolyzing ATP, GTP, UTP, or CTP, authentic ITP must be used as the substrate [1]. The well-characterized kinetic parameters (Km = 0.51 mM, Vmax = 1520 μmol/min/mg enzyme) provide a validated baseline for detecting activity alterations associated with ITPA polymorphisms (e.g., 94C>A, IVS2+21A>C) that influence thiopurine drug toxicity [2]. The HPLC-based ITPase activity assay using ITP as substrate and measuring IMP production enables quantitative phenotyping of patient samples with intra- and inter-assay precision <5% across a linear range of 5-1500 μmol/L IMP [3].

G-Protein Signaling with GTP Analogs

ITP trisodium salt functions as an alternative substrate substituting for GTP in G-protein activation studies, binding to the α-subunit of multiple G proteins and participating in G-protein-mediated signal transduction [1]. Unlike GTP, which undergoes rapid turnover and can confound kinetic measurements due to endogenous GTPase activity, ITP provides a tool for studying nucleotide-binding site interactions with altered kinetics [2]. This application is particularly valuable in HL-60 leukemia cell studies examining G-protein signaling pathway contributions to cellular physiological and pathological processes [3]. The distinct self-association properties (K ≈ 0.4 M⁻¹ for ITP⁴⁻ vs. K ≈ 0.8 M⁻¹ for GTP⁴⁻) and altered Cu²⁺-catalyzed hydrolysis reactivity relative to GTP must be accounted for in experimental design [4].

P2Y4 Receptor Discrimination

ITP trisodium salt serves as a specific and agonistic ligand for the P2Y4 receptor, enabling researchers to isolate P2Y4-mediated signaling from responses mediated by other purinergic receptor subtypes [1]. In contrast to ATP, which broadly activates multiple P2X and P2Y receptors, and UTP, which activates both P2Y2 and P2Y4 receptors, ITP provides a more selective pharmacological tool for P2Y4 receptor characterization [2]. This selectivity is particularly valuable in vascular pharmacology studies where discriminating between P2Y receptor subtypes is essential for understanding nucleotide-mediated regulation of vascular tone [3].

NTPDase Substrate Profiling

ITP trisodium salt occupies a defined position in the substrate activity hierarchy of nucleoside triphosphate diphosphohydrolases (NTPDases), with activity equivalent to GTP and CDP, higher than ATP and ADP, but lower than UDP and GDP [1]. This intermediate activity profile makes ITP an essential reference compound for comprehensive substrate specificity profiling of NTPDase family enzymes, which play critical roles in regulating extracellular nucleotide concentrations and purinergic signaling [2]. The documented activity order (UDP > GDP > IDP >> UTP > CDP = GTP = ITP) provides a validated benchmark for characterizing novel NTPDase isoforms or assessing enzyme activity modulation by pharmacological agents [3].

Application
Selection Property
Validation Focus
ITPase activity studies
ITP-specific substrate for ITPase
IMP production endpoint monitoring
G-protein signaling research
Non-canonical nucleotide probe
α-subunit binding kinetics review
P2Y4 receptor pharmacology
Purinergic receptor selectivity
P2Y4 vs P2Y2 response discrimination
NTPDase substrate profiling
Intermediate-activity reference
Nucleotide hydrolysis ranking review

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